Cas no 2034469-69-5 (4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine)

4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine is a structurally complex heterocyclic compound featuring a bromothiophene sulfonyl group linked to a pyrrolidine scaffold, further connected to a fluorinated pyrimidine core. This molecule exhibits potential as an intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active agents. The presence of the bromothiophene and fluorine substituents enhances its reactivity for further functionalization, while the sulfonyl group contributes to improved stability and binding affinity. Its well-defined structure and synthetic versatility make it a valuable candidate for targeted drug discovery and structure-activity relationship studies.
4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine structure
2034469-69-5 structure
Product name:4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine
CAS No:2034469-69-5
MF:C14H15BrFN3O3S2
MW:436.319603204727
CID:5837411
PubChem ID:121017755

4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxy-6-ethyl-5-fluoropyrimidine
    • 2034469-69-5
    • AKOS026690867
    • F6478-3982
    • 4-((1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine
    • 4-({1-[(5-bromothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-6-ethyl-5-fluoropyrimidine
    • 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine
    • Inchi: 1S/C14H15BrFN3O3S2/c1-2-10-13(16)14(18-8-17-10)22-9-5-6-19(7-9)24(20,21)12-4-3-11(15)23-12/h3-4,8-9H,2,5-7H2,1H3
    • InChI Key: SSGLMYBSPCTXAX-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(S1)S(N1CCC(C1)OC1C(=C(CC)N=CN=1)F)(=O)=O

Computed Properties

  • Exact Mass: 434.97222g/mol
  • Monoisotopic Mass: 434.97222g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 536
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 109Ų
  • XLogP3: 3.5

4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6478-3982-100mg
4-({1-[(5-bromothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-6-ethyl-5-fluoropyrimidine
2034469-69-5 90%+
100mg
$372.0 2023-05-17
Life Chemicals
F6478-3982-50mg
4-({1-[(5-bromothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-6-ethyl-5-fluoropyrimidine
2034469-69-5 90%+
50mg
$240.0 2023-05-17
Life Chemicals
F6478-3982-2mg
4-({1-[(5-bromothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-6-ethyl-5-fluoropyrimidine
2034469-69-5 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F6478-3982-2μmol
4-({1-[(5-bromothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-6-ethyl-5-fluoropyrimidine
2034469-69-5 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F6478-3982-20μmol
4-({1-[(5-bromothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-6-ethyl-5-fluoropyrimidine
2034469-69-5 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F6478-3982-3mg
4-({1-[(5-bromothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-6-ethyl-5-fluoropyrimidine
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3mg
$94.5 2023-05-17
Life Chemicals
F6478-3982-5mg
4-({1-[(5-bromothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-6-ethyl-5-fluoropyrimidine
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5mg
$103.5 2023-05-17
Life Chemicals
F6478-3982-10mg
4-({1-[(5-bromothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-6-ethyl-5-fluoropyrimidine
2034469-69-5 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F6478-3982-40mg
4-({1-[(5-bromothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-6-ethyl-5-fluoropyrimidine
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$210.0 2023-05-17
Life Chemicals
F6478-3982-75mg
4-({1-[(5-bromothiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)-6-ethyl-5-fluoropyrimidine
2034469-69-5 90%+
75mg
$312.0 2023-05-17

Additional information on 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine

Introduction to 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine and Its Significance in Modern Chemical Biology

The compound with the CAS no. 2034469-69-5, identified as 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This compound, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of multiple pharmacophoric moieties, including a pyrrolidinyl scaffold, a bromothiophenyl moiety, and a fluoropyrimidine core, positions this molecule as a promising candidate for further exploration.

In recent years, the field of medicinal chemistry has witnessed significant advancements in the design and synthesis of heterocyclic compounds. Among these, pyrimidine derivatives have emerged as pivotal scaffolds in the development of novel therapeutic agents. The fluoropyrimidine moiety, in particular, has been extensively studied for its ability to enhance metabolic stability, binding affinity, and overall pharmacological activity. The incorporation of a 5-fluoropyrimidine ring into the molecular structure of this compound not only contributes to its unique chemical properties but also opens up avenues for exploring its biological efficacy.

The pyrrolidinyl component of the molecule further enriches its structural complexity and functional potential. Pyrrolidine derivatives are well-known for their role in various biological processes and have been incorporated into numerous pharmacological agents. The specific arrangement of atoms within the pyrrolidin-3-yl group in this compound suggests potential interactions with biological targets, making it an intriguing subject for further investigation.

One of the most striking features of this compound is the presence of a 5-bromothiophen-2-yl sulfonyl group. Thiophene derivatives have long been recognized for their diverse biological activities, and the introduction of a sulfonyl group can modulate these properties significantly. The bromine substituent on the thiophene ring adds another layer of complexity, potentially influencing both the electronic distribution and steric environment of the molecule. Such structural elements are often exploited to fine-tune pharmacokinetic profiles and target specificity.

The oxy linkage connecting the pyrrolidinyl and fluoropyrimidine moieties plays a crucial role in defining the three-dimensional conformation of the molecule. This connectivity not only influences how the compound interacts with biological targets but also impacts its solubility and metabolic stability. Understanding these structural relationships is essential for optimizing drug-like properties and enhancing therapeutic efficacy.

Recent studies have highlighted the importance of fluorine atoms in medicinal chemistry due to their ability to influence molecular interactions at both atomic and electronic levels. The presence of a 6-ethyl substituent in this compound may serve to enhance its lipophilicity or alter its metabolic pathways, further tailoring its pharmacological profile. These modifications are critical considerations in drug design, as they can significantly impact how a compound behaves within biological systems.

The synthesis of such complex molecules often involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct these intricate frameworks efficiently. The successful preparation of this compound underscores the growing sophistication in synthetic chemistry and its ability to produce highly functionalized molecules.

In terms of biological activity, preliminary studies on derivatives with similar structural motifs suggest potential applications in areas such as oncology, immunology, and anti-inflammatory therapy. The unique combination of pharmacophores present in this compound makes it a valuable scaffold for exploring new therapeutic interventions. Further research is warranted to elucidate its mechanism of action and evaluate its potential as a lead compound for drug development.

The integration of computational chemistry tools has revolutionized the way researchers approach drug discovery. Molecular modeling techniques allow for the prediction of binding affinities, metabolic stability, and other critical parameters before experimental validation is undertaken. These virtual screening methods have become indispensable in identifying promising candidates like this one for further investigation.

The role of natural product-inspired scaffolds cannot be overstated in modern drug discovery. Many successful therapeutics have been derived from natural products or inspired by their structures. The structural motifs found in this compound bear resemblance to certain natural product derivatives known for their biological activities. Leveraging such inspiration can accelerate the discovery process by providing starting points that are already optimized for biological interaction.

As our understanding of disease mechanisms continues to evolve, so does our capacity to design molecules that can modulate these processes effectively. The development of targeted therapies requires compounds that can interact selectively with specific biological targets while minimizing off-target effects. The multifaceted nature of this compound makes it an attractive candidate for such endeavors.

The regulatory landscape surrounding new drug development is becoming increasingly stringent, necessitating rigorous testing to ensure safety and efficacy before clinical translation occurs. However, innovative approaches are being developed to streamline these processes without compromising on quality standards. Advances in biocatalysis and green chemistry are particularly relevant here as they offer sustainable alternatives to traditional synthetic methods while maintaining high yields and purity levels.

In conclusion,4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine (CAS no 2034469 69 5) stands out as a structurally complex yet promising molecule with significant potential applications across multiple therapeutic areas Its unique combination Of pharmacophores along With Its well designed connectivity make It An intriguing subject For further exploration In both academic And industrial settings Continued research Will likely uncover novel insights Into Its biological activity And utility As A lead compound For future drug development Initiatives

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